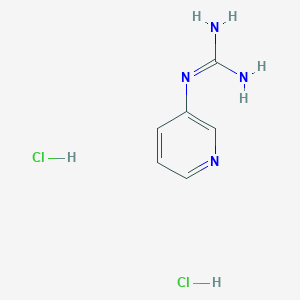amino}-3-methylbutanoic acid CAS No. 2248319-11-9](/img/structure/B6611483.png)
3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(tert-Butoxy)carbonylamino}-3-methylbutanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. This compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-3-methylbutanoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the BOC group.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: While the compound itself is relatively stable, the amine and carboxylic acid functionalities can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.
Major Products:
Deprotected Amine: Removal of the BOC group yields 3-amino-3-methylbutanoic acid.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized, which are useful intermediates in further chemical synthesis.
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the BOC group serves as a protecting group for the amine functionality.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostic imaging.
Industry:
Chemical Manufacturing: The compound is used in the production of fine chemicals and specialty chemicals.
Material Science: It finds applications in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
相似化合物的比较
N-Boc-3-amino-3-methylbutanoic Acid: A closely related compound with similar protecting group chemistry.
N-Boc-Valine: Another BOC-protected amino acid used in peptide synthesis.
N-Boc-Glycine: A simpler BOC-protected amino acid used in various synthetic applications.
Uniqueness: 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid is unique due to its specific structure, which combines the BOC protecting group with a branched amino acid backbone. This combination provides unique reactivity and stability, making it particularly useful in the synthesis of complex peptides and other biologically active molecules .
属性
IUPAC Name |
3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGNCMYDMIDOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
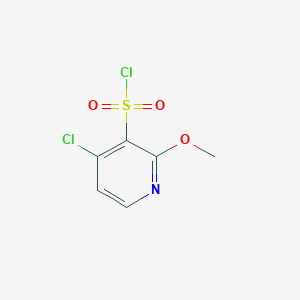


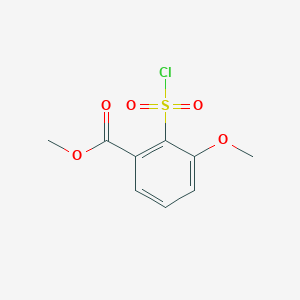
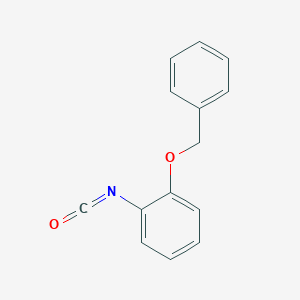
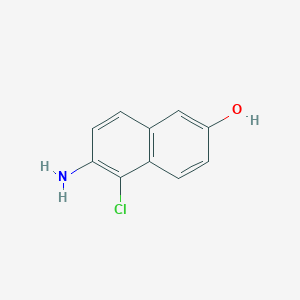
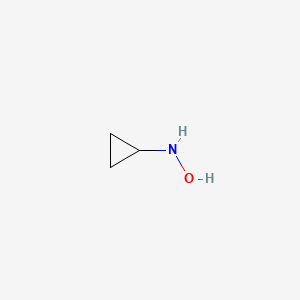
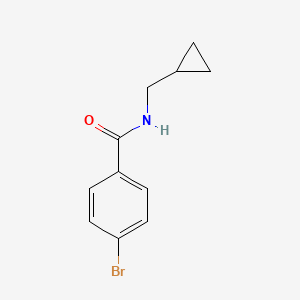
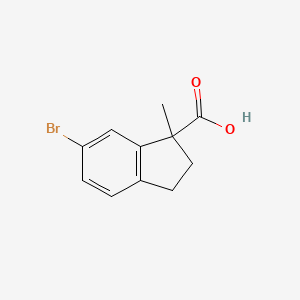
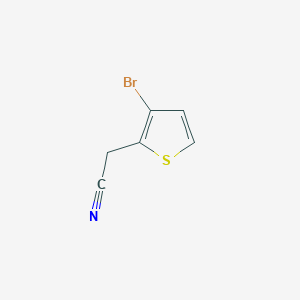
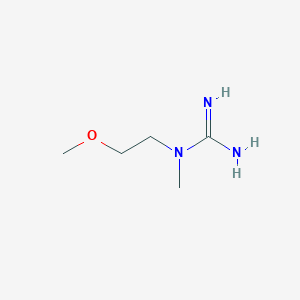
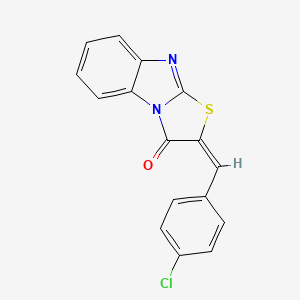
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)
